molecular formula C9H12O4 B1222726 1-(3-Hydroxy-4-methoxyphenyl)ethane-1,2-diol CAS No. 40979-91-7

1-(3-Hydroxy-4-methoxyphenyl)ethane-1,2-diol

Cat. No. B1222726
CAS RN: 40979-91-7
M. Wt: 184.19 g/mol
InChI Key: FBDKAIYPFAFJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxy-4-methoxyphenyl)-1, 2-ethanediol, also known as isomethoxyhydroxyphenylglycol or isomhpg, belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. 1-(3-Hydroxy-4-methoxyphenyl)-1, 2-ethanediol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 1-(3-hydroxy-4-methoxyphenyl)-1, 2-ethanediol is primarily located in the cytoplasm. Outside of the human body, 1-(3-hydroxy-4-methoxyphenyl)-1, 2-ethanediol can be found in herbs and spices. This makes 1-(3-hydroxy-4-methoxyphenyl)-1, 2-ethanediol a potential biomarker for the consumption of this food product.
1-(3-hydroxy-4-methoxyphenyl)ethane-1,2-diol is a member of methoxybenzenes and a member of phenols.

properties

CAS RN

40979-91-7

Product Name

1-(3-Hydroxy-4-methoxyphenyl)ethane-1,2-diol

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

1-(3-hydroxy-4-methoxyphenyl)ethane-1,2-diol

InChI

InChI=1S/C9H12O4/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,8,10-12H,5H2,1H3

InChI Key

FBDKAIYPFAFJHV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(CO)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C(CO)O)O

melting_point

97-98°C

Other CAS RN

213466-88-7

physical_description

Solid

synonyms

4-methoxy-3-hydroxyphenylethylene glycol
isohydroxymethoxyphenylglycol
isomethoxyhydroxyphenylglycol
isoMHPG

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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